

# Endocrine Disruption Potential of Isononyl Isooctyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Isononyl isooctyl phthalate |           |
| Cat. No.:            | B15177064                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Isononyl isooctyl phthalate, commercially known as Diisononyl phthalate (DINP), is a complex mixture of branched-chain C9 alkyl phthalates. It is a high-production-volume chemical primarily used as a plasticizer in a wide array of consumer and industrial products. This technical guide provides an in-depth review of the current scientific understanding of the endocrine-disrupting potential of DINP. It summarizes key findings from in vivo and in vitro studies, focusing on its effects on estrogenic, androgenic, and thyroid signaling pathways. Detailed experimental protocols for seminal assays, quantitative data from toxicological studies, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development.

#### Introduction

Phthalates have been scrutinized for their potential to interfere with the endocrine system, which regulates a multitude of physiological processes. As a replacement for other regulated phthalates, the safety profile of DINP is of significant scientific and public health interest. This guide synthesizes the available evidence on the endocrine-disrupting properties of DINP, offering a technical overview for the scientific community.



## **Estrogenic and Anti-Estrogenic Activity**

The potential of DINP to mimic or block the effects of estrogen has been investigated through various in vitro and in vivo models.

#### **In Vitro Data**

In vitro assays are crucial for screening potential estrogenic activity and elucidating mechanisms of action.

| Assay Type                                      | Test<br>System               | Endpoint                           | Result                                                             | IC50/EC50                                | Reference |
|-------------------------------------------------|------------------------------|------------------------------------|--------------------------------------------------------------------|------------------------------------------|-----------|
| Yeast<br>Estrogen<br>Screen (YES)               | Saccharomyc<br>es cerevisiae | β-<br>galactosidase<br>activity    | Weakly<br>estrogenic                                               | -                                        | [1]       |
| XenoScreen<br>YES/YAS                           | Saccharomyc<br>es cerevisiae | β-<br>galactosidase<br>activity    | No significant estrogenic effect, strong anti- estrogenic activity | IC50 = 0.065<br>μM (anti-<br>estrogenic) | [2]       |
| Human<br>Estrogen<br>Receptor α<br>(hERα) Assay | -                            | Receptor<br>binding/activa<br>tion | No significant<br>effect                                           | -                                        | [3]       |

#### **In Vivo Data**

In vivo studies provide insights into the effects of DINP in a whole-organism context.



| Assay Type                 | Species                                         | Dosing<br>Regimen                               | Key Findings                                                                                | Reference |
|----------------------------|-------------------------------------------------|-------------------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| Uterotrophic<br>Assay      | Immature female<br>rats                         | 276 and 1380<br>mg/kg/day for 3<br>days (oral)  | No significant alteration in uterine or ovarian wet weight.                                 | [4]       |
| 20-Day Pubertal<br>Assay   | Immature female rats                            | 276 and 1380<br>mg/kg/day for 20<br>days (oral) | No precocious vaginal opening observed.                                                     | [4]       |
| Transgenic<br>Medaka Assay | Oryzias<br>melastigma<br>(eleutheroembry<br>os) | 1.50 ppm for 24<br>hours                        | Exhibited enhanced- estrogenic activity (significantly increased GFP signal induced by E2). | [5]       |

# **Androgenic and Anti-Androgenic Activity**

DINP has been evaluated for its potential to interfere with androgen signaling, which is critical for male reproductive development and function.

#### **In Vitro Data**



| Assay Type                                   | Test<br>System               | Endpoint                           | Result                                                                  | IC50/EC50                                | Reference |
|----------------------------------------------|------------------------------|------------------------------------|-------------------------------------------------------------------------|------------------------------------------|-----------|
| Yeast<br>Androgen<br>Screen (YAS)            | Saccharomyc<br>es cerevisiae | β-<br>galactosidase<br>activity    | No<br>androgenic<br>activity,<br>strong anti-<br>androgenic<br>activity | IC50 = 0.068<br>μM (anti-<br>androgenic) | [3]       |
| Human<br>Androgen<br>Receptor<br>(hAR) Assay | -                            | Receptor<br>binding/activa<br>tion | No significant<br>effect                                                | -                                        | [3]       |

#### **In Vivo Data**



| Assay Type                 | Species                            | Dosing<br>Regimen                                                                                | Key Findings                                                                                                                  | Reference |
|----------------------------|------------------------------------|--------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| Hershberger<br>Assay       | Castrated<br>immature male<br>rats | Not specified in detail in the provided search results                                           | Mechanistic studies showed no evidence to support anti- androgenic effects.                                                   | [6]       |
| Prenatal<br>Exposure Study | Wistar rats                        | 300, 600, 750, or<br>900 mg/kg/day<br>(gavage) from<br>gestation day 7<br>to postnatal day<br>17 | Increased nipple retention, reduced anogenital distance, reduced sperm motility, and increased sperm count in male offspring. | [7]       |
| Fetal Testis<br>Assay      | Sprague-Dawley<br>rats             | 750 mg/kg/day<br>from gestation<br>day 14 to 18                                                  | Reduced fetal<br>testicular<br>testosterone<br>production.                                                                    | [8]       |

# **Thyroid Hormone Disruption**

The impact of DINP on the hypothalamic-pituitary-thyroid (HPT) axis is an area of ongoing research.

### **In Vivo Data**



| Species                                   | Dosing Regimen                                               | Key Findings                                                                                                                                                   | Reference  |
|-------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Freshwater fish (Oreochromis mossambicus) | 300 ppm for up to 60 days                                    | Significant decrease in Thyroid Stimulating Hormone (TSH) levels in a time-dependent manner.                                                                   | [9]        |
| Wistar rats                               | Not specified in detail<br>in the provided search<br>results | A weight of evidence assessment concluded that DINP did not perturb the thyroid pathway, though it noted a data gap for in vivo thyroid hormone level studies. | [6][7][10] |

# **Signaling Pathways**

Understanding the molecular pathways through which DINP may exert its effects is crucial for risk assessment.





Click to download full resolution via product page

Estrogen Receptor Signaling Pathway and Potential Interaction with DINP.

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. The Production of Testosterone and Gene Expression in Neonatal Testes of Rats Exposed to Diisoheptyl Phthalate During Pregnancy is Inhibited PMC [pmc.ncbi.nlm.nih.gov]
- 4. XenoScreen XL YES Yeast Estrogen Screen Test Kit for the Detectio [xenometrix.ch]
- 5. academic.oup.com [academic.oup.com]



- 6. YES and YAS assay Wikipedia [en.wikipedia.org]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Using targeted fetal rat testis genomic and endocrine alterations to predict the effects of a phthalate mixture on the male reproductive tract PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- To cite this document: BenchChem. [Endocrine Disruption Potential of Isononyl Isooctyl Phthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15177064#endocrine-disruption-potential-of-isononyl-isooctyl-phthalate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com